

how to increase the solubility of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)isothiazolidine
1,1-dioxide

Cat. No.: B113240

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Technical Support Center: 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the aqueous solubility of **2-(4-Aminophenyl)isothiazolidine 1,1-dioxide**.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low aqueous solubility of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide?

The solubility of **2-(4-Aminophenyl)isothiazolidine 1,1-dioxide** is influenced by its molecular structure, which includes both a lipophilic aromatic ring and polar functional groups. The rigid, crystalline structure of the isothiazolidine 1,1-dioxide scaffold can also contribute to low aqueous solubility due to strong intermolecular interactions in the crystal lattice. The presence of the sulfonamide group and the aromatic amine impacts its physicochemical properties.^{[1][2]}

Q2: How can pH modification be used to increase the solubility of this compound?

The presence of a primary aromatic amine group (pKa estimated to be around 4-5) allows for pH-dependent solubility.[1] In acidic conditions (pH < pKa), the amine group becomes protonated, forming a more soluble salt. Therefore, adjusting the pH of the aqueous solution to be below the pKa of the aromatic amine can significantly increase the solubility.[3]

Troubleshooting Tip: Precipitation may occur if the pH of a pH-adjusted solution is raised, for example, upon dilution in a neutral pH buffer. It is crucial to determine the pH-solubility profile to identify the optimal pH range for your experiment.

Q3: Which co-solvents are effective for solubilizing 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide?

The use of water-miscible organic solvents, or co-solvents, is a common strategy to increase the solubility of poorly soluble compounds.[3] For compounds with aromatic and sulfonamide moieties, solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol can be effective. These solvents work by reducing the polarity of the aqueous medium. [4]

Data Presentation: Solubility in Common Co-solvent Systems

Co-solvent System (v/v)	Estimated Solubility (µg/mL)
100% Water	< 50
10% DMSO in Water	250
20% DMSO in Water	1200
10% Ethanol in Water	150
20% Ethanol in Water	700
10% PEG 400 in Water	300
20% PEG 400 in Water	1500

Note: These are estimated values for illustrative purposes. Actual solubility should be determined experimentally.

Q4: Can cyclodextrins be used to enhance the solubility of this molecule?

Yes, cyclodextrin complexation is a promising approach. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.^[5] The aromatic phenyl group of **2-(4-Aminophenyl)isothiazolidine 1,1-dioxide** can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex that has enhanced aqueous solubility.^{[5][6]}

Troubleshooting Tip: The choice of cyclodextrin (e.g., β -cyclodextrin, HP- β -CD, SBE- β -CD) can significantly impact the extent of solubility enhancement. A screening of different cyclodextrin types and concentrations is recommended.

Q5: What are other advanced techniques to improve the solubility of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide?

For challenging cases, several advanced formulation strategies can be employed:

- **Solid Dispersions:** The drug can be dispersed in a hydrophilic polymer matrix, which can improve both solubility and dissolution rate.^{[6][7]}
- **Nanosuspensions:** Reducing the particle size of the compound to the nanometer range increases the surface area, leading to improved dissolution velocity and saturation solubility.^{[8][9]}
- **Prodrugs:** The chemical structure can be modified to create a more soluble prodrug that converts to the active parent drug in vivo. For example, creating a phosphate prodrug can enhance aqueous solubility.^[8]

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the aqueous solubility of **2-(4-Aminophenyl)isothiazolidine 1,1-dioxide** as a function of pH.

Methodology:

- Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
- Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
- Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
- After equilibration, centrifuge the samples to pellet the undissolved solid.
- Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
- Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Plot the measured solubility (e.g., in µg/mL) against the corresponding pH value.

Protocol 2: Co-solvent Solubility Screening

Objective: To evaluate the solubility of **2-(4-Aminophenyl)isothiazolidine 1,1-dioxide** in various co-solvent systems.

Methodology:

- Prepare stock solutions of the compound in 100% of the selected co-solvents (e.g., DMSO, Ethanol, PEG 400).
- Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
- Add an excess amount of the compound to each co-solvent mixture.
- Follow steps 3-6 from the pH-Solubility Profile protocol to determine the equilibrium solubility in each co-solvent system.

- Compare the solubility values across different co-solvents and concentrations to identify the most effective system.

Protocol 3: Phase Solubility Study with Cyclodextrins

Objective: To assess the ability of a cyclodextrin to enhance the solubility of the compound and to determine the stoichiometry of complexation.

Methodology:

- Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0 to 50 mM HP- β -CD).
- Add an excess amount of **2-(4-Aminophenyl)isothiazolidine 1,1-dioxide** to each cyclodextrin solution.
- Equilibrate the samples by shaking at a constant temperature for 48-72 hours.
- Centrifuge and filter the samples as described previously.
- Determine the concentration of the dissolved compound in each sample by HPLC.
- Plot the solubility of the compound as a function of the cyclodextrin concentration. The shape of the resulting phase solubility diagram will indicate the type of complex formed and the extent of solubility enhancement.

Visualizations



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Caption: Decision workflow for selecting a solubility enhancement strategy.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

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